(2-Bromo-4-methylphenoxy)acetonitrile

Overview

Description

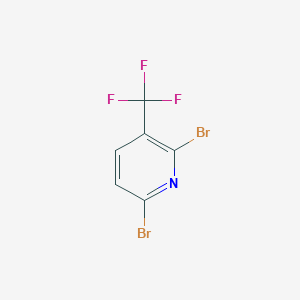

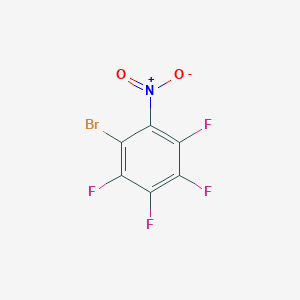

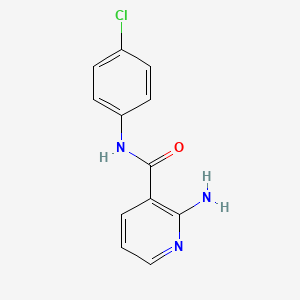

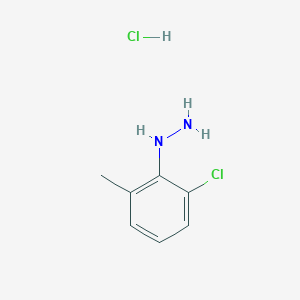

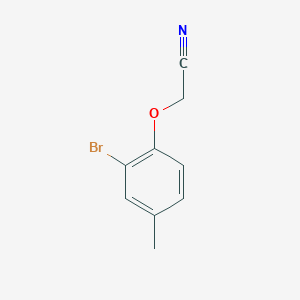

“(2-Bromo-4-methylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H8BrNO . It is used in research and development .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . A specific synthetic method for a related compound, 2-bromine-4-methylphenol, involves the paracresol continuous bromination method .Molecular Structure Analysis

The molecular weight of “this compound” is 226.07 . The molecular structure can be represented as BrC9H8NO .Scientific Research Applications

Chemical Synthesis and Material Science

The compound finds utility in the formation of valuable 2-nitro substituted aniline derivatives through unexpected Smiles rearrangement during borane reduction of 2-aryloxy-2-methylpropionamides, highlighting a novel pathway for accessing aniline derivatives with potential applicability in pharmaceutical synthesis and material science (Buchstaller & Anlauf, 2004). Additionally, its application in the synthesis of antimicrobial agents through the creation of newer Schiff bases and Thiazolidinone derivatives, illustrates its role in developing compounds with potential therapeutic uses (Fuloria et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, molecular imprinted polymer nanoparticles coupled by high-performance liquid chromatography represent an efficient technique for the sensitive and selective trace determination of structurally related compounds in complex matrices, showcasing the adaptability of (2-Bromo-4-methylphenoxy)acetonitrile-related structures in environmental and biological analysis (Omidi et al., 2014).

Environmental and Health Studies

The environmental and health impact studies, such as those analyzing the exposure of bromoxynil and its comparison with phenoxy herbicides, underscore the importance of understanding the behavior and effects of chemical compounds in ecological and human health contexts. These studies offer insights into the persistence and bioaccumulation potential of brominated compounds and their analogs (Semchuk et al., 2004).

Advanced Material Development

Furthermore, the exploration of amphotropic ionic liquid crystals with low order parameters demonstrates the compound's relevance in the development of new materials with unique electrochemical and structural properties, beneficial for applications in electronics, catalysis, and NMR spectroscopy (Gowda et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-(2-bromo-4-methylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEQSGIKVPOAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.